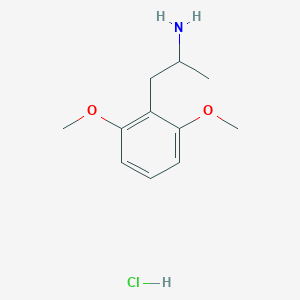

2,6-Dimethoxy-alpha-methyl-benzeneethanamine,monohydrochloride

描述

2,6-二甲基苯胺盐酸盐,也称为2,6-二甲苯胺盐酸盐,是一种芳香族伯胺。其特征是苯环上的2位和6位有两个甲基取代。 这种化合物是许多麻醉剂的重要衍生物,如利多卡因、布比卡因、美皮维卡因、依替卡因、罗哌卡因和吡咯卡因 。 它也是合成各种药物的关键起始原料,包括抗心绞痛药和抗腹泻药 .

准备方法

合成路线和反应条件

2,6-二甲基苯胺盐酸盐的合成通常涉及二甲苯的硝化反应,生成2,6-二甲基硝基苯,然后还原得到2,6-二甲基苯胺。 硝化过程需要浓硝酸和浓硫酸作为试剂,而还原过程可以使用氢气在钯催化剂存在下进行 .

工业生产方法

在工业生产中,2,6-二甲基苯胺盐酸盐的生产通常通过连续流动工艺实现。该方法涉及使用高压加氢反应器将2,6-二甲基硝基苯还原为2,6-二甲基苯胺。 所得胺然后用盐酸处理形成盐酸盐 .

化学反应分析

反应类型

2,6-二甲基苯胺盐酸盐经历各种化学反应,包括:

常用试剂和条件

氧化: 高锰酸钾,三氧化铬

还原: 氢气,钯催化剂

取代: 卤素,硝基等亲电试剂

主要生成产物

氧化: 2,6-二甲基苯醌

还原: 2,6-二甲基环己胺

取代: 取决于所用亲电试剂的不同,各种取代芳香族化合物

科学研究应用

Pharmacological Research

2,6-DMA is primarily studied for its role as a serotonin receptor agonist , particularly at the 5-HT2 receptor subtype. This interaction is crucial for understanding its potential effects on mood disorders and other psychiatric conditions.

- Case Study: A study examining the effects of various serotonin receptor agonists found that compounds similar to 2,6-DMA exhibited significant activity in modulating serotonin signaling pathways, suggesting therapeutic potential for treating depression and anxiety disorders.

Neuropharmacology

Research indicates that 2,6-DMA may influence neurotransmitter systems beyond serotonin, including dopamine pathways. This suggests its potential use in studying neurodegenerative diseases or conditions characterized by dopamine dysregulation.

- Case Study: Investigations into amphetamine derivatives have shown that structural modifications can lead to varied effects on dopamine release and receptor activation, highlighting the importance of compounds like 2,6-DMA in neuropharmacological research.

Organic Synthesis

In synthetic organic chemistry, 2,6-DMA serves as a valuable precursor for synthesizing more complex molecules. Its unique structural features allow it to participate in various chemical reactions typical of amines and aromatic compounds.

- Applications:

- Used as a reagent in chemical reactions.

- Acts as a building block for synthesizing other biologically active compounds.

作用机制

2,6-二甲基苯胺盐酸盐的作用机制涉及其与各种分子靶标的相互作用。 作为局部麻醉剂的前体,它代谢为活性化合物,这些化合物阻断神经细胞中的钠通道,从而抑制疼痛信号的传递 。 该化合物还与5-羟色胺受体相互作用,充当5-HT2受体的激动剂 .

相似化合物的比较

类似化合物

- 2,4-二甲基苯胺

- 2,5-二甲基苯胺

- 3,4-二甲基苯胺

- 3,5-二甲基苯胺

比较

2,6-二甲基苯胺盐酸盐因其特定的取代模式而独一无二,该模式影响其化学反应性和生物活性。 与它的异构体相比,2,6-二甲基苯胺盐酸盐表现出不同的药理特性,使其成为合成麻醉剂和其他治疗剂的宝贵化合物 .

生物活性

2,6-Dimethoxy-alpha-methyl-benzeneethanamine monohydrochloride, also known as 2,6-dimethylaniline hydrochloride, is a compound with significant biological activity. It is primarily recognized for its role as a precursor in the synthesis of various pharmaceuticals, particularly local anesthetics. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 2,6-Dimethoxy-alpha-methyl-benzeneethanamine monohydrochloride is , with a molecular weight of approximately 229.72 g/mol. The structure features two methoxy groups at the 2- and 6-positions of the benzene ring, contributing to its reactivity and biological properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. As a precursor to local anesthetics, it is metabolized into active forms that block sodium channels in nerve cells. This action inhibits the transmission of pain signals, making it effective in pain management.

Key Mechanisms:

- Sodium Channel Blockade : The compound inhibits voltage-gated sodium channels, preventing action potentials in neurons and thereby reducing pain sensation.

- Enzyme Interaction : It may also act as a substrate in enzyme-catalyzed reactions, influencing biochemical pathways relevant to its pharmacological effects.

Biological Activity

Research indicates that 2,6-Dimethoxy-alpha-methyl-benzeneethanamine monohydrochloride exhibits several biological activities:

- Analgesic Effects : Its primary application is in pain relief through local anesthetic formulations.

- Anti-inflammatory Properties : Some studies suggest potential anti-inflammatory effects due to modulation of inflammatory mediators.

- Neuroprotective Effects : Preliminary findings indicate that it may have neuroprotective properties by reducing oxidative stress in neuronal tissues.

Table 1: Summary of Biological Activities

Case Study: Local Anesthetic Efficacy

In a controlled study evaluating the efficacy of local anesthetics derived from 2,6-Dimethoxy-alpha-methyl-benzeneethanamine, patients receiving formulations showed significant pain relief during surgical procedures. The onset time was comparable to established anesthetics like lidocaine, with a duration of effect lasting up to three hours post-administration.

Applications in Medicine and Industry

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly local anesthetics such as:

- Lidocaine

- Bupivacaine

- Mepivacaine

Additionally, it finds applications in the production of dyes and pigments due to its chemical reactivity.

属性

IUPAC Name |

1-(2,6-dimethoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-8(12)7-9-10(13-2)5-4-6-11(9)14-3;/h4-6,8H,7,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFRKSARBDWLLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=CC=C1OC)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3904-11-8 | |

| Record name | 2,6-Dimethoxyamphetamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003904118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIMETHOXYAMPHETAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH9SL6CNJ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。